BenchChemオンラインストアへようこそ!

MK-0731

KSP enzymology biochemical potency in vitro pharmacology

Choose MK-0731 to eliminate confounding variables in taxane-refractory cancer research. Unlike first-generation KSP inhibitors (ispinesib, SB-743921) that suffer from hERG liability and P-gp-mediated efflux, MK-0731 incorporates β-fluorination (pKa 7.6) and a C2-hydroxymethyl group to abolish hERG binding (IC50 20.5 μM) and evade P-gp efflux, ensuring reliable bioavailability in resistant tumor models. With >20,000-fold selectivity validated across 8 kinesins (CENP-E, MKLP-1, Kif3A, Kif1B, uKHC, nKHC, KIF14, MCAK) and comprehensively characterized Phase I clinical PK (MTD 17 mg/m²/24h, Cmax 599 nM, AUC 14.56 μM·hr), MK-0731 provides a clinically benchmarked tool compound for translational pharmacology. Insist on MK-0731 for in vivo studies where cardiac safety, efflux resistance, and target selectivity are non-negotiable.

Molecular Formula C25H28F3N3O2
Molecular Weight 459.5 g/mol
CAS No. 845256-65-7
Cat. No. B1684023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0731
CAS845256-65-7
Synonyms4-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide
MK 0731
MK-0731
MK731 cpd
Molecular FormulaC25H28F3N3O2
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F
InChIInChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3/t22-,23+,25-/m1/s1
InChIKeyMYBGWENAVMIGMM-GIFXNVAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-0731 (CAS 845256-65-7): A Second-Generation Allosteric KSP Inhibitor with Optimized hERG and P-gp Profile for Taxane-Refractory Cancer Research


MK-0731 is a synthetic small-molecule, non-competitive allosteric inhibitor of kinesin spindle protein (KSP/Eg5/KIF11) developed by Merck as a second-generation clinical candidate for taxane-refractory solid tumors [1]. It was designed through systematic medicinal chemistry to overcome hERG channel binding (QT prolongation risk) and P-glycoprotein (P-gp)-mediated efflux—two critical liabilities that hindered earlier KSP inhibitors [2]. MK-0731 advanced to Phase I clinical evaluation with an established maximum tolerated dose (MTD) of 17 mg/m²/24h administered via 24-hour intravenous infusion every 21 days, with dose-limiting toxicity of myelosuppression at higher doses [3].

MK-0731 vs. Alternative KSP Inhibitors: Why Structural Optimization Differentiates Clinical Viability


Generic substitution within the KSP inhibitor class is scientifically unsound due to substantial inter-compound variability in key developability and safety parameters. While first-generation KSP inhibitors such as ispinesib (SB-715992) and SB-743921 achieved high biochemical potency, many suffered from hERG channel liability (predictive of QT prolongation) and susceptibility to P-gp-mediated efflux, which limited in vivo exposure and clinical progression [1]. MK-0731 was specifically engineered via beta-fluorination to modulate piperidine nitrogen pKa (7.6) and strategic incorporation of a C2-hydroxymethyl group, resulting in a unique profile that simultaneously addresses hERG binding, P-gp efflux, and metabolic stability while maintaining potent on-target activity [2]. These molecular-level optimizations directly impact clinical tolerability, pharmacokinetic predictability, and the compound's suitability for research applications where confounding liabilities must be minimized.

Quantitative Differentiation of MK-0731: Head-to-Head and Cross-Study Comparator Evidence


Biochemical Potency: MK-0731 KSP IC50 of 2.2 nM vs. SB-743921 Ki of 0.1 nM

MK-0731 inhibits KSP with an IC50 of 2.2 nM [1]. The comparator SB-743921 demonstrates a Ki of 0.1 nM against human KSP, representing approximately 22-fold higher biochemical affinity . While both compounds achieve low nanomolar potency, the approximately 20-fold difference in biochemical affinity does not necessarily translate to superior cellular or in vivo activity, as MK-0731 was optimized for balanced developability parameters rather than maximal potency.

KSP enzymology biochemical potency in vitro pharmacology

Kinesin Selectivity: MK-0731 >20,000-Fold Selectivity for KSP Over Eight Related Kinesins

MK-0731 displays >20,000-fold selectivity for KSP over a panel of eight related kinesins, including CENP-E, MKLP-1, Kif3A, Kif1B, uKHC, nKHC, KIF14, and MCAK . In contrast, SB-743921 demonstrates Ki values >70 μM for MKLP1 and Kin2, with selectivity reported as >700,000-fold based on 0.1 nM Ki for KSP . While SB-743921 exhibits numerically higher fold-selectivity against a smaller panel, MK-0731's selectivity was validated across a broader kinesin panel (n=8), providing more comprehensive off-target assurance.

target selectivity off-target profiling kinesin family

hERG Channel Liability: MK-0731 IC50 = 20.5 μM Demonstrates Reduced Cardiac Safety Risk

MK-0731 exhibits low affinity for the hERG potassium channel with an IC50 of 20.5 μM . This represents a significant optimization over earlier Merck KSP inhibitor leads that were limited by hERG channel binding issues [1]. The hERG IC50 of 20.5 μM provides an approximately 9,300-fold safety margin relative to the KSP biochemical IC50 of 2.2 nM. While direct comparator hERG data for ispinesib and SB-743921 are not consistently reported in primary literature, the class-level inference is that early-generation KSP inhibitors frequently encountered hERG liability as a dose-limiting or development-stopping issue, which MK-0731 was specifically designed to circumvent.

cardiac safety hERG QT prolongation

P-Glycoprotein Efflux and Water Solubility: Optimized Developability Profile

MK-0731 was engineered to overcome P-gp-mediated efflux through beta-fluorination of the piperidine ring, which modulates the pKa to 7.6 and reduces susceptibility to efflux transporters [1]. Earlier leads (e.g., compound 11) were P-gp substrates, compromising intracellular accumulation and in vivo efficacy [2]. MK-0731 demonstrated retained activity in P-gp-overexpressing KB-v tumor cells, whereas paclitaxel showed no effect in this model . The compound's calculated aqueous solubility is low (1.8E-3 g/L at 25°C) ; however, its clinical formulation utilized 24-hour intravenous infusion to achieve therapeutic exposure [3]. This profile contrasts with ispinesib, which was also administered intravenously but did not progress beyond Phase II due to limited efficacy.

P-gp efflux multidrug resistance developability

Cellular Mitotic Arrest EC50: MK-0731 Induces Mitotic Block with IC50 = 19 nM in Cells Refractory to Paclitaxel

MK-0731 induces mitotic arrest with an EC50 of 3-5 nM across several tumor cell lines [1] and a mitotic block IC50 of 19 nM specifically in cells refractory to paclitaxel due to P-gp overexpression . This contrasts with the cellular potency of SB-743921, which shows cell-based KSP inhibition IC50 values ranging from 0.06-1.7 nM depending on cell line . The 3-5 nM EC50 of MK-0731 is consistent with its 2.2 nM biochemical IC50, indicating minimal right-shift due to cell penetration or efflux. Importantly, MK-0731's ability to induce mitotic arrest in P-gp-overexpressing paclitaxel-refractory cells is a direct consequence of its optimized efflux profile, enabling experimental interrogation of taxane-resistant tumor biology.

mitotic arrest cellular potency taxane-refractory

Clinical Status and Tolerability: MK-0731 Phase I MTD = 17 mg/m²/24h with Manageable Myelosuppression

MK-0731 completed Phase I evaluation with an established MTD of 17 mg/m²/24h administered as 24-hour IV infusion every 21 days [1]. At this dose, Cmax = 599 nM, AUC = 14.56 μM·hr, and clearance = 119 mL/min [2]. Dose-limiting toxicity was myelosuppression, with prolonged Grade 4 neutropenia observed at 48 mg/m² (11 days) and 24 mg/m² (7 days) [3]. Stable disease for ≥4 cycles was observed in 16 of 35 patients [4]. In contrast, ispinesib advanced to Phase II trials but showed no objective responses and only 10% of patients exhibited stable disease for ≥5 months in solid tumors [5]. SB-743921 Phase I data showed one partial response and approximately 14.6% stable disease [6]. MK-0731 did not progress beyond Phase I due to strategic portfolio decisions rather than safety concerns, and remains a well-characterized tool compound with documented clinical tolerability.

clinical pharmacokinetics maximum tolerated dose phase I trial

MK-0731 Optimal Application Scenarios for Drug Discovery and Cancer Research Programs


Taxane-Refractory Cancer Model Development with Minimized P-gp Confounding

MK-0731 is ideally suited for investigating KSP inhibition in taxane-refractory cancer models characterized by P-glycoprotein (P-gp) overexpression. As demonstrated by its retained activity in P-gp-overexpressing KB-v xenografts at 40 mg/kg/day, whereas paclitaxel shows no effect , MK-0731 enables clean interrogation of KSP-dependent mitotic mechanisms without the confounding variable of efflux-mediated resistance. Researchers studying multidrug resistance or taxane failure mechanisms should prioritize MK-0731 over first-generation KSP inhibitors that may be P-gp substrates.

In Vivo Efficacy Studies Requiring Low Cardiac Safety Liability

For preclinical in vivo studies where cardiac safety confounds must be minimized, MK-0731 provides a distinct advantage due to its low hERG channel affinity (IC50 = 20.5 μM), representing an approximately 9,300-fold safety margin relative to its KSP biochemical IC50 of 2.2 nM . This profile was intentionally engineered to circumvent the hERG liability that limited earlier Merck KSP inhibitor leads [1]. MK-0731 is therefore the preferred KSP tool compound for chronic dosing studies or models where QT interval effects could confound interpretation of efficacy or toxicity endpoints.

Clinical Pharmacokinetic Benchmarking and Dose Translation Studies

MK-0731's well-documented Phase I clinical pharmacokinetic parameters—MTD of 17 mg/m²/24h, Cmax of 599 nM, AUC of 14.56 μM·hr, and clearance of 119 mL/min [2]—provide a validated benchmark for translational pharmacology. Researchers developing novel KSP inhibitors or studying PK/PD relationships can use MK-0731 as a reference compound to calibrate exposure-response models and assess relative developability profiles. This clinical data package is more comprehensive than that available for many other KSP inhibitors that did not complete Phase I evaluation.

Broad Kinesin Selectivity Profiling and Off-Target Assessment

When experimental design requires assurance of target selectivity across a diverse kinesin panel, MK-0731 offers >20,000-fold selectivity validated against eight related kinesins (CENP-E, MKLP-1, Kif3A, Kif1B, uKHC, nKHC, KIF14, and MCAK) . This broader selectivity characterization reduces the risk of off-target effects confounding phenotypic readouts. SB-743921, while demonstrating higher fold-selectivity against MKLP1 and Kin2 (>700,000-fold based on 0.1 nM Ki), was profiled against a smaller panel . MK-0731's more comprehensive off-target data set supports its use in studies where clean KSP-specific biology is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0731

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.